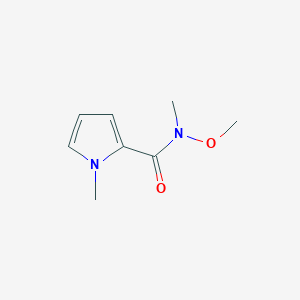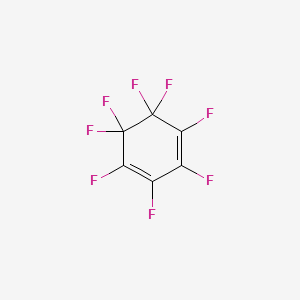
1,2,3,4,5,5,6,6-Octafluoro-1,3-cyclohexadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5,5,6,6-Octafluoro-1,3-cyclohexadiene is a fluorinated organic compound with the molecular formula C6F8. This compound is characterized by the presence of eight fluorine atoms attached to a cyclohexadiene ring, making it highly fluorinated and chemically unique .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,5,6,6-Octafluoro-1,3-cyclohexadiene typically involves the fluorination of cyclohexadiene derivatives. One common method is the direct fluorination of 1,3-cyclohexadiene using elemental fluorine (F2) under controlled conditions. This reaction requires careful handling due to the highly reactive nature of fluorine gas .
Industrial Production Methods
Industrial production of this compound may involve the use of specialized fluorination agents and reactors designed to handle the exothermic nature of fluorination reactions. The process often includes steps for purification and isolation of the desired product to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,5,5,6,6-Octafluoro-1,3-cyclohexadiene can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of multiple fluorine atoms, this compound can participate in nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.
Addition Reactions: The double bonds in the cyclohexadiene ring can undergo addition reactions with electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Electrophilic Addition: Reagents such as halogens (Cl2, Br2) or hydrogen halides (HCl, HBr) are used under controlled conditions to add across the double bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield partially fluorinated cyclohexadiene derivatives, while electrophilic addition can result in fully saturated fluorinated cyclohexane derivatives .
Aplicaciones Científicas De Investigación
1,2,3,4,5,5,6,6-Octafluoro-1,3-cyclohexadiene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of other fluorinated compounds and materials.
Biology: Its unique fluorinated structure makes it a candidate for studying fluorine’s effects on biological systems.
Mecanismo De Acción
The mechanism by which 1,2,3,4,5,5,6,6-Octafluoro-1,3-cyclohexadiene exerts its effects is primarily through its highly electronegative fluorine atoms. These atoms can influence the electronic properties of the compound, making it highly reactive in certain chemical environments. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4,5,6,7,8-Octafluoro-9,10-bis(4-trifluoromethyl)phenyl: Another highly fluorinated compound used in organic electronics.
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: Used in polymer chemistry and materials science.
Uniqueness
1,2,3,4,5,5,6,6-Octafluoro-1,3-cyclohexadiene is unique due to its specific arrangement of fluorine atoms on a cyclohexadiene ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high thermal stability and resistance to chemical degradation .
Propiedades
Número CAS |
377-70-8 |
|---|---|
Fórmula molecular |
C6F8 |
Peso molecular |
224.05 g/mol |
Nombre IUPAC |
1,2,3,4,5,5,6,6-octafluorocyclohexa-1,3-diene |
InChI |
InChI=1S/C6F8/c7-1-2(8)4(10)6(13,14)5(11,12)3(1)9 |
Clave InChI |
NYEZNHLGLOQHEE-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(C(C(=C1F)F)(F)F)(F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Benzhydrylpiperazin-1-yl)(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B13422673.png)
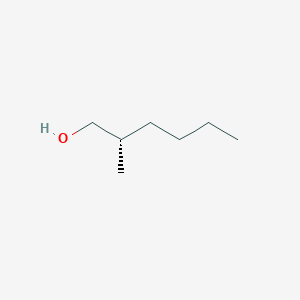
![2-[2,6-Diethyl-4-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13422681.png)

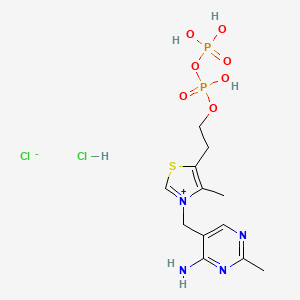
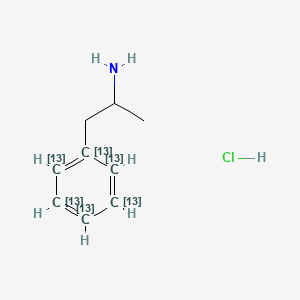
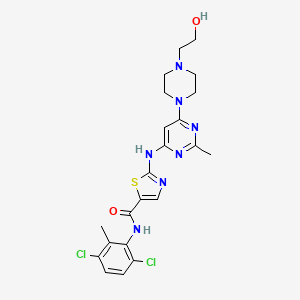
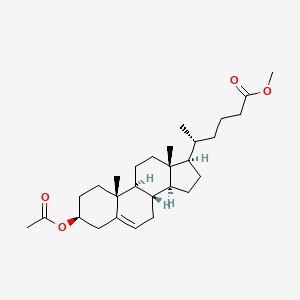
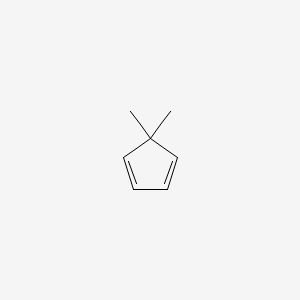
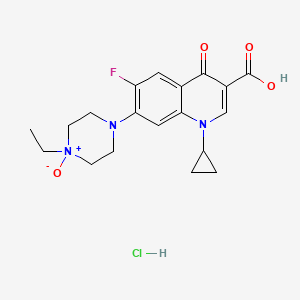
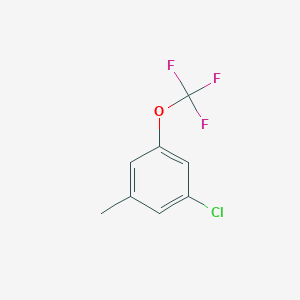
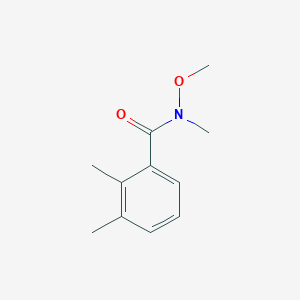
![(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(3,3,3-trifluoropropanoyl)pyrrolidine-2-carboxamide](/img/structure/B13422728.png)
